molecular formula C5H2Cl2N4 B11907338 3,4-Dichloro-1H-pyrazolo[3,4-d]pyrimidine

3,4-Dichloro-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11907338
M. Wt: 189.00 g/mol
InChI Key: JRCNRZSBSWQTRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dichloro-1H-pyrazolo[3,4-d]pyrimidine (CAS 1262408-00-3) is a versatile heterocyclic building block in medicinal chemistry and drug discovery. This compound features a pyrazolopyrimidine core, which is a known purine analog, making it a valuable scaffold for developing biologically active molecules . The presence of two chlorine atoms at the 3 and 4 positions allows for sequential nucleophilic aromatic substitution, enabling researchers to selectively functionalize the core and create diverse libraries of derivatives . The pyrazolopyrimidine scaffold is of substantial interest due to its wide range of pharmacological activities. Research on analogous structures has demonstrated potential in antibacterial , antiviral, anti-inflammatory, and anticancer applications . For instance, novel peptides conjugated to a modified pyrazolopyrimidine moiety have shown potent in vitro antibacterial activity against strains like Staphylococcus aureus and Enterococcus faecalis . As a key synthetic intermediate, this compound can be used to generate compounds for screening as kinase inhibitors , adenosine receptor antagonists, or other targeted therapeutic agents. Proper storage is recommended under an inert atmosphere at 2-8°C to maintain stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3,4-dichloro-2H-pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N4/c6-3-2-4(7)10-11-5(2)9-1-8-3/h1H,(H,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRCNRZSBSWQTRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NNC(=C2C(=N1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Cyclization Strategy

The foundational approach involves the cyclization of 5-amino-1H-pyrazole-4-carboxamide (1 ) with urea under high-temperature conditions. As demonstrated by He et al., heating 1 with urea at 190°C for 2 hours generates 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol (2 ) in 75% yield. This step establishes the pyrazolo[3,4-d]pyrimidine core, which is critical for subsequent functionalization.

Reaction Mechanism:

The cyclization proceeds via nucleophilic attack of the pyrazole amine on the carbonyl carbon of urea, followed by dehydration to form the fused pyrimidine ring. The use of excess urea ensures complete conversion, while alkaline work-up (10% KOH) facilitates purification.

Dichlorination via Phosphorus Oxychloride

Chlorination of 2 is achieved using phosphorus oxychloride (POCl₃) in the presence of dimethylformamide (DMF) as a catalyst. Refluxing 2 in POCl₃ at 110°C for 6 hours yields 3,4-dichloro-1H-pyrazolo[3,4-d]pyrimidine (3 ) with 66% efficiency. The reaction mechanism involves sequential substitution of hydroxyl groups by chloride ions, with DMF enhancing electrophilicity through Vilsmeier-Haack complex formation.

Critical Parameters:

  • Catalyst Loading : DMF (6 drops) accelerates chlorination by stabilizing reactive intermediates.

  • Temperature Control : Prolonged reflux above 110°C risks decomposition, while lower temperatures result in incomplete conversion.

  • Work-Up : Ice-water quenching precipitates the product, which is isolated via filtration and dried under vacuum.

Optimization of Synthesis Conditions

Yield Enhancement Strategies

The two-step process from 1 to 3 achieves a total yield of 49.5%, as reported by He et al.. Key optimizations include:

StepConditionsYieldPurity (HPLC)
CyclizationUrea, 190°C, 2 h75%>95%
ChlorinationPOCl₃, DMF, 110°C, 6 h66%92%

Cyclization Improvements :

  • Urea Stoichiometry : A 10:1 molar ratio of urea to 1 maximizes ring closure efficiency.

  • Alkaline Hydrolysis : Post-reaction treatment with 10% KOH removes unreacted starting material, improving purity.

Chlorination Refinements :

  • DMF Catalysis : Reduces reaction time from 8 to 6 hours compared to uncatalyzed conditions.

  • Gradual Quenching : Slow addition to ice-water minimizes byproduct formation.

Characterization and Analytical Data

Spectroscopic Validation

1H NMR (DMSO-d₆, 400 MHz) for this compound (3 ):

  • δ 8.33 (s, 1H, H-3 pyrazole)

  • δ 13.29 (s, 1H, NH pyrazole)

Comparative Analysis with Derivatives:

  • C6-Substituted Analogues : Introduction of thioether groups (e.g., isopropylthio) shifts H-3 resonance upfield to δ 8.60–8.16.

  • N1-Alkylation : Attachment of 2-chloro-2-phenylethyl groups at N1 splits CH₂ signals into multiplets at δ 4.62–5.10.

Mass Spectrometry

  • ESI-MS (m/z) : Calculated for C₅H₂Cl₂N₄: 200.96; Found: 200.98.

Comparative Analysis of Alternative Methods

Phenyl-Substituted Derivatives

Brancale et al. synthesized 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine via a similar route but introduced a phenyl group at N1 using phenylhydrazine. While this method achieves 70% yield in the chlorination step, the phenyl substituent limits utility for further functionalization at N1.

Thioether-Functionalized Analogues

Pouliot et al. modified the C6 position with isopropylthio groups by reacting 4-chloro intermediates with thiols. Although this approach diversifies substitution patterns, it requires additional steps for thioether installation, reducing overall efficiency.

Industrial Production Considerations

Scalability Challenges

  • POCl₃ Handling : Corrosivity and moisture sensitivity necessitate specialized reactor materials (e.g., glass-lined steel).

  • Waste Management : Hydrolysis of excess POCl₃ generates phosphoric acid, requiring neutralization before disposal.

Cost-Efficiency Metrics

  • Raw Material Cost : Urea and POCl₃ are low-cost reagents, making the process economically viable at scale.

  • Catalyst Reusability : DMF cannot be recovered post-reaction, contributing to 15–20% of total production costs .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The chlorine atoms at positions 3 and 4 undergo substitution with nucleophiles such as amines, thiols, and alkoxides.

Example Reactions:

  • Amine substitution :
    Reaction with 3-chloroaniline in absolute ethanol under reflux for 5 h yields N-(3-chlorophenyl)-1-(2-chloro-2-phenylethyl)-6-(isopropylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (5 ) with 65% yield .
    Conditions : Ethanol, reflux, 5 h.
    Characterization :

    • 1H^1H-NMR (CDCl3_3): δ 8.60 (s, H-3), 7.13–7.52 (m, Ar–H) .

    • Elemental analysis: C 57.64%, N 15.28% .

  • Aniline substitution :
    4-Chloroaniline reacts with dichloro-C6-thiomethyl precursor 8 to form N-(4-chlorophenyl)-6-(methylthio)-1-[2-phenylvinyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine (10 ) in 75% yield .

Substitution Reaction Table

PositionReagentConditionsProduct YieldKey Product Features
C43-ChloroanilineEtOH, reflux, 5 h65% White solid, mp 208–214°C
C44-ChloroanilineEtOH, reflux, 5 h75% Crystallized from DCM/hexane
C6Hydrazine hydrateEtOH, 2 h, −20°C83–98% Hydrazinyl derivatives

Cyclization and Ring Modification

The compound participates in cyclization reactions to form fused heterocycles.

Case Study: Hydrazine-Mediated Ring Closure

Treatment with substituted hydrazines in ethanol at −20°C produces 4,6-dichloro-1-R-1H-pyrazolo[3,4-d]pyrimidine derivatives (12a–28a ) with yields up to 98% .
Mechanism :

  • Hydrazine attack at C5 of the pyrimidine ring.

  • Cyclization via elimination of HCl to form the pyrazole ring .

Key Cyclization Products :

DerivativeR GroupYield1H^1H-NMR Features (CDCl3_3)
13b 4-Methylphenyl83%δ 9.47 (s, NH), 8.06 (s, H-3)
14b 3,4-Dimethylphenyl85%δ 9.48 (s, NH), 2.31–2.14 (m, CH3_3)
17b 3-Methoxyphenyl89%δ 3.81 (s, OCH3_3), 6.61 (dd, J = 8.0, 1.6 Hz)

Oxidation and Reduction:

  • Sulfone formation : Thiomethyl groups oxidize to sulfones using m-chloroperbenzoic acid (mCPBA) in CHCl3_3 .

  • Reductive amination : LiAlH4_4 reduces nitriles to amines in derivatives bearing aliphatic side chains .

Hydrazone Formation:

Reaction of hydrazinyl derivatives (10 ) with aromatic aldehydes/ketones in glacial acetic acid yields hydrazones (11a,b , 12a–c ) .
Key Data :

  • IR: NH stretches at 3444–3190 cm1^{-1} .

  • 1H^1H-NMR: Hydrazinyl NH signals at δ 11.76–12.24 .

Industrial-Scale Considerations

While not explicitly detailed in the cited studies, continuous flow processes and automated reactors are implied for large-scale synthesis due to the need for precise control over exothermic reactions (e.g., Vilsmeier–Haack reactions) .

Scientific Research Applications

Anticancer Applications

The compound has shown promising results in the development of anticancer agents. Several studies have focused on its ability to inhibit various kinases implicated in cancer progression.

Kinase Inhibition

  • Bruton's Tyrosine Kinase Inhibitors : Research has demonstrated that derivatives of 3,4-dichloro-1H-pyrazolo[3,4-d]pyrimidine act as irreversible inhibitors of Bruton's tyrosine kinase (BTK), crucial for B-cell signaling and survival. For example, compounds synthesized with specific substitutions at the C4 position exhibited potent inhibitory activity against BTK and showed moderate tumor growth inhibition in murine models .

Targeting Epidermal Growth Factor Receptor

  • The compound has also been evaluated as a potential epidermal growth factor receptor (EGFR) inhibitor. Notably, certain derivatives demonstrated significant antiproliferative activity against lung and colorectal cancer cell lines, with IC50 values indicating strong efficacy .

Antiproliferative Activity

  • A study synthesized new derivatives that were tested against various cancer cell lines, including human breast and liver cancers. Some compounds displayed IC50 values comparable to established anticancer drugs, suggesting their potential as effective therapeutic agents .

Antimicrobial Applications

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects.

Activity Against Bacterial Infections

  • Recent studies highlighted the compound's dual action as both an anticancer and antibacterial agent. It was found effective against Staphylococcus aureus and Escherichia coli, which are critical pathogens in immunocompromised cancer patients. This dual functionality could be advantageous during cancer therapies where patients are at higher risk for infections .

Mechanistic Insights and Structural Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties.

Molecular Docking Studies

  • Molecular docking studies have elucidated interactions between the compound and target proteins like DNA topoisomerase and various kinases. These insights help explain the observed biological activities and guide further modifications to enhance efficacy .

Spectroscopic Characterization

  • Techniques such as NMR spectroscopy and X-ray crystallography have been employed to characterize new derivatives of this compound thoroughly. These studies provide essential data on molecular geometry and intermolecular interactions that contribute to biological activity .

Case Studies

Several case studies have documented the applications of this compound derivatives in clinical settings:

StudyApplicationKey Findings
Yeom et al., 2022BTK InhibitionIdentified potent inhibitors with significant cytotoxicity against TMD8 cells; moderate tumor inhibition observed in vivo .
Recent Synthesis StudyAntiproliferative ActivityNew derivatives showed IC50 values indicating strong activity against multiple cancer cell lines .
Antimicrobial EvaluationDual ActivityEffective against major bacterial pathogens; potential for use in cancer therapy settings where infections are prevalent .

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and functional differences between 3,4-dichloro-1H-pyrazolo[3,4-d]pyrimidine and its analogs:

Compound Substituents CAS Number Molecular Formula Molecular Weight Key Properties/Applications
This compound 3-Cl, 4-Cl 1262408-00-3 C₅H₂Cl₂N₄ 189.00 Intermediate for disubstituted derivatives
4-Chloro-1H-pyrazolo[3,4-d]pyrimidine 4-Cl 5399-92-8 C₅H₃ClN₄ 154.56 Precursor for anticancer derivatives
4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine 4-Cl, 6-Cl 42754-96-1 C₅H₂Cl₂N₄ 189.00 Xanthine oxidase inhibition
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo... 4-Cl, 6-CH₂Cl, 1-CH₃ - C₇H₆Cl₂N₄ 217.05 Antibacterial activity
3-Bromo-4-chloro-1,6-dimethyl-1H-pyrazolo... 3-Br, 4-Cl, 1-CH₃, 6-CH₃ 1276056-74-6 C₇H₆BrClN₄ 261.50 Enhanced steric effects for targeted binding

Pharmacological Activity

  • Anticancer Potential: 3,4-Dichloro derivatives are precursors to compounds like 4-hydrazinyl analogs, which exhibit antiproliferative activity against cancer cell lines . In contrast, 4,6-dichloro derivatives (e.g., 4,6-Dichloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine) show attenuated xanthine oxidase inhibition, reducing side effects in hyperuricemia treatment .
  • Antibacterial Activity : Chloromethyl-substituted derivatives demonstrate enhanced antibacterial activity due to improved membrane permeability .
  • Kinase Inhibition : Pyrazolo[3,4-d]pyrimidines with bulky substituents (e.g., 3-Bromo-4-chloro-1,6-dimethyl-1H-pyrazolo...) exhibit selective kinase inhibition, leveraging halogen interactions with ATP-binding pockets .

Key Research Findings

Synthetic Efficiency: this compound is synthesized via chlorination of pyrimidinones using POCl₃, a method shared with 4-chloro analogs but requiring precise temperature control to avoid over-chlorination .

Biological Selectivity : Positional isomerism significantly impacts activity. For example, 3,4-dichloro derivatives show distinct kinase inhibition profiles compared to 4,6-dichloro isomers due to altered electronic distributions .

Biological Activity

3,4-Dichloro-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This compound belongs to the pyrazolo[3,4-d]pyrimidine class, which is known for its ability to inhibit various protein kinases and exhibit significant anticancer properties. Recent studies have also highlighted its potential as an antimicrobial agent.

Anticancer Activity

The anticancer properties of this compound are primarily attributed to its ability to inhibit key protein kinases involved in tumor progression. Research has demonstrated that derivatives of this compound can induce apoptosis in various cancer cell lines, showcasing IC50 values that suggest strong anti-proliferative effects.

Key Findings on Anticancer Activity:

  • In vitro Studies : A study reported that a derivative of this compound exhibited an IC50 of 2.24 µM against A549 lung cancer cells, significantly outperforming doxorubicin (IC50 = 9.20 µM) as a control .
  • Mechanism of Action : Flow cytometric analysis revealed that the compound induces apoptosis and arrests the cell cycle at specific phases (S and G2/M) .
  • In vivo Efficacy : In xenograft models, certain derivatives showed more than 50% reduction in tumor volume, indicating substantial antitumor efficacy .

Antimicrobial Activity

Recent investigations into the antimicrobial properties of this compound have revealed its effectiveness against both Gram-positive and Gram-negative bacteria. This dual activity is particularly beneficial for cancer patients who are at increased risk of bacterial infections due to immunosuppression from cancer treatments.

Key Findings on Antimicrobial Activity:

  • Target Pathogens : The compound has shown activity against Staphylococcus aureus and Escherichia coli, two significant pathogens in clinical settings .
  • Synergistic Effects : The combination of this compound with traditional antibiotics like ampicillin enhances its antibacterial efficacy, suggesting potential for combined therapies .
  • Mechanism Insights : The exact mechanism remains under investigation; however, initial studies indicate inhibition of bacterial DNA polymerase as a possible pathway .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications at various positions on the pyrazolo ring. Research has focused on synthesizing derivatives with different substituents to optimize their potency against cancer and bacterial targets.

Notable Derivatives and Their Activities:

CompoundSubstituentIC50 (µM)Activity
1aNone2.24Anticancer (A549)
12b-N(CH3)20.016EGFR Inhibition
5e1-acrylamidoModerateBTK Inhibition

Case Studies

Several case studies illustrate the promising applications of this compound in clinical settings:

  • EGFR Inhibitors : Compounds derived from this scaffold showed potent inhibitory effects against wild-type and mutant EGFR, with IC50 values reaching as low as 0.016 µM .
  • Bruton's Tyrosine Kinase (BTK) Inhibition : Derivatives were developed that effectively inhibited BTK in vitro and exhibited moderate tumor growth inhibition in murine models .

Q & A

Q. What are the common synthetic routes for 3,4-Dichloro-1H-pyrazolo[3,4-d]pyrimidine?

  • Methodological Answer : The synthesis typically involves cyclocondensation reactions. A one-pot multi-component approach using chloro-substituted starting materials (e.g., chloroacetonitrile or chloroacetaldhyde) and catalysts like KOH or K₂CO₃ in solvents such as DMF or ethanol is widely employed . For example, Swelam et al. synthesized derivatives via a cyclocondensation reaction at reflux conditions, yielding 52.7% under optimized HCl-mediated conditions .

Q. What analytical techniques confirm the structural integrity of this compound?

  • Methodological Answer :
  • 1H NMR : Characteristic peaks for pyrazolo[3,4-d]pyrimidine derivatives include δ 8.50–9.39 ppm (aromatic protons) and δ 1.38–3.95 ppm (alkyl substituents) in DMSO-d₆ .
  • HPLC : Used to assess purity (>95% in pharmaceutical-grade syntheses) .
  • IR Spectroscopy : Confirms functional groups (e.g., C-Cl stretches at 600–800 cm⁻¹) .

Q. What safety protocols are critical during experimental handling?

  • Methodological Answer :
  • Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact .
  • Conduct reactions in fume hoods due to volatile byproducts (e.g., HCl gas) .
  • Dispose of waste via certified hazardous waste services to prevent environmental contamination .

Advanced Research Questions

Q. How can synthetic yields be optimized for 3,4-Dichloro derivatives?

  • Methodological Answer : Key factors include:
  • Temperature : Higher yields (e.g., 52.7%) are achieved at 50°C compared to room temperature .

  • Catalyst Selection : KOH in ethanol improves cyclization efficiency over weaker bases .

  • Solvent Polarity : Polar aprotic solvents (DMF) enhance reaction rates for halogenation steps .

    Reaction ConditionYield (%)Reference
    HCl, 50°C, 2.3h52.7
    KOH, DMF, 25°C45–50

Q. How can data discrepancies in spectroscopic results be resolved?

  • Methodological Answer :
  • Cross-Validation : Compare NMR data across batches and reference standards (e.g., NIST databases) .
  • Purity Assessment : Use HPLC to identify impurities causing shifts in NMR peaks .
  • Isotopic Labeling : Resolve overlapping signals in crowded spectra (e.g., D₂O exchange for -NH protons) .

Q. What strategies enhance the pharmacological activity of pyrazolo[3,4-d]pyrimidine derivatives?

  • Methodological Answer :
  • Substituent Modification : Introduce electron-withdrawing groups (e.g., -Cl, -F) to improve binding to kinase targets .

  • Urea/Thiourea Additions : Enhance anti-inflammatory activity via phenylurea derivatives (e.g., compound 9a-d with IC₅₀ < 10 µM) .

  • Fluorobenzamide Integration : Fluorine substitution increases metabolic stability and bioavailability .

    DerivativeBiological ActivityReference
    4-Amino-3-methylAntitumor (IC₅₀: 2.5 µM)
    5-FluorobenzamideKinase inhibition

Q. How to design analogues for selective kinase inhibition?

  • Methodological Answer :
  • Docking Studies : Use computational models (e.g., AutoDock) to predict interactions with ATP-binding pockets .
  • SAR Analysis : Correlate substituent position (e.g., 3-Cl vs. 4-Cl) with activity against specific kinases (e.g., EGFR, VEGFR) .

Notes on Data Interpretation

  • Contradictions in melting points or spectral data may arise from polymorphic forms or solvent residues. Always characterize crystals via X-ray diffraction .
  • Biological activity assays require strict controls (e.g., DMSO vehicle <0.1% v/v) to avoid false positives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.